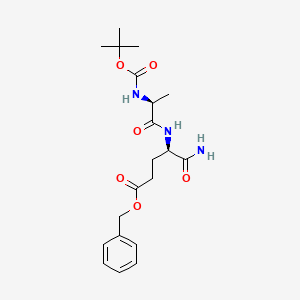

BOC-ALA-D-GLU(OBZL)-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BOC-ALA-D-GLU(OBZL)-NH2: is a synthetic peptide derivative commonly used in research. Its full chemical name is (4R)-4-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid. This compound is often utilized in peptide synthesis and modeling due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of BOC-ALA-D-GLU(OBZL)-NH2 typically involves the following steps:

Protection of Amino Groups: The amino groups of alanine and glutamic acid are protected using tert-butyloxycarbonyl (BOC) groups.

Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Deprotection: The BOC groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions: BOC-ALA-D-GLU(OBZL)-NH2 undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products:

Hydrolysis: Alanine and glutamic acid derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Peptide Synthesis

Overview

BOC-ALA-D-GLU(OBZL)-NH2 is widely utilized as a building block in peptide synthesis. The presence of the BOC (tert-butoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides.

Case Study: Solid-Phase Synthesis

In a study focused on synthesizing polypeptides, this compound was incorporated into a resin-bound peptide. The synthesis involved multiple coupling reactions, where the compound served as an essential intermediate. The resulting polypeptides exhibited high purity and yield, demonstrating the efficiency of using this compound in SPPS methodologies .

Drug Development

Overview

The compound's structural characteristics make it suitable for developing peptide-based therapeutics. Its ability to mimic natural peptides allows researchers to design drugs that can interact with biological targets effectively.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can act as enzyme inhibitors. For instance, a modified version of this compound was tested against matrix metalloproteinases (MMPs), which are implicated in various diseases. The study found that specific modifications to the this compound structure led to enhanced inhibitory activity, highlighting its potential as a lead compound in drug design .

Materials Science

Overview

In materials science, this compound is explored for its role in creating biodegradable polymers and nanomaterials. Its unique functional groups facilitate the formation of copolymers with tailored properties.

Case Study: Biodegradable Polymers

A study investigated the use of this compound in synthesizing biodegradable polypeptide-based comb copolymers. The research demonstrated that incorporating this compound into polymer chains improved mechanical properties while maintaining biocompatibility. The resulting materials showed promise for applications in drug delivery systems and tissue engineering .

Data Tables

Mécanisme D'action

The mechanism of action of BOC-ALA-D-GLU(OBZL)-NH2 involves its interaction with various molecular targets:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds during synthesis.

Enzyme Interaction: It can act as a substrate or inhibitor for certain enzymes, affecting their activity.

Structural Stabilization: The compound helps stabilize specific peptide conformations, aiding in structural studies

Comparaison Avec Des Composés Similaires

BOC-ALA-D-GLU(OBZL)-OH: Similar structure but lacks the amide group.

BOC-ALA-D-GLU(OBZL)-OMe: Similar structure but has a methoxy group instead of an amide.

BOC-ALA-D-GLU(OBZL)-OBzl: Similar structure but has a benzyl ester group.

Uniqueness: BOC-ALA-D-GLU(OBZL)-NH2 is unique due to its specific amide group, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in peptide synthesis and structural studies .

Activité Biologique

BOC-ALA-D-GLU(OBZL)-NH2, also known as N-tert-butoxycarbonyl-L-alany-D-glutamine amide, is a synthetic peptide that has garnered significant attention in biochemical research due to its structural properties and biological activities. This compound features a tert-butoxycarbonyl (Boc) protection on the amino group of L-alanine, a D-glutamic acid moiety with a benzyl ester (OBZL) group, and an amide linkage, enhancing its stability and reactivity.

Structural Characteristics

The unique structure of this compound allows it to mimic natural peptides, influencing various biochemical pathways. The presence of the benzyl ester group provides protection to the side chain of the glutamic acid residue, making it particularly useful in solid-phase peptide synthesis (SPPS) .

- Mimicking Natural Peptides : this compound can influence cellular functions by binding to proteins and enzymes, facilitating crucial interactions within biochemical pathways .

- Enzyme Substrate Dynamics : The compound serves as a substrate for enzymes that recognize and cleave the glutamic acid-alanine bond, aiding in the investigation of enzyme activity and specificity. This feature is essential for studying protein-protein interactions and signaling pathways .

- Peptidomimetics Development : Researchers utilize this compound to develop peptidomimetics—molecules that replicate the structure and function of natural peptides but exhibit improved stability and resistance to degradation .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Protein Interaction Studies : Research has demonstrated that peptides containing this compound can effectively bind to glutamate-binding motifs in proteins, which is critical for understanding neurochemical signaling .

- Enzyme Activity Assays : In vitro assays using fluorogenic substrates have shown that this compound can be employed to assess enzyme kinetics, providing insights into enzyme specificity and efficiency .

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Structure/Functional Group Differences | Unique Attributes |

|---|---|---|

| Boc-ALA-D-GLU-NH2 | Amide group instead of benzyl ester | Enhanced binding affinity due to amide stability |

| Boc-ALA-D-GLU(OH) | Free carboxylic acid group instead of amide | More reactive but less stable compared to amides |

| Boc-ALA-D-GLU(OMe) | Methyl ester group instead of an amide | Less stability due to ester reactivity |

| This compound | Benzyl ester with amide linkage | Unique stability and binding affinity for protein interactions |

Propriétés

IUPAC Name |

benzyl (4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWLWWKUNXXPCZ-DZGCQCFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.